6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2H-benzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDCXQAVVCKRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 6 Methyl 2h Benzo D 1 2 3 Triazol 5 Amine and Its Derivatives
Primary Synthetic Routes to the 6-Methyl-2H-benzo[d]nih.govwikipedia.orgwikipedia.orgtriazol-5-amine Core
The construction of the 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine core is principally achieved through carefully orchestrated cyclization and functionalization strategies. These methods focus on the efficient formation of the triazole ring and the precise introduction of the required methyl and amino substituents onto the benzene (B151609) ring.
Cyclization Protocols from Appropriate Precursors
The formation of the benzotriazole (B28993) ring system is a critical step in the synthesis of the target compound. A common and effective method involves the diazotization of an appropriately substituted aromatic diamine, followed by an intramolecular cyclization. For the synthesis of 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine, the logical precursor is 4-methylbenzene-1,2,3-triamine. However, a more practical and widely used starting material is the corresponding substituted o-phenylenediamine (B120857).
A general and operationally simple method for the preparation of N-unsubstituted benzotriazoles involves the diazotization and intramolecular cyclization of 1,2-aryldiamines. researchgate.net In the context of synthesizing the target molecule, this would involve starting with 4-methylbenzene-1,2-diamine. The diazotization is typically carried out using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt intermediate then undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. google.com
The general reaction scheme is as follows:
Diazotization: One of the amino groups of 4-methylbenzene-1,2-diamine is converted into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).
Intramolecular Cyclization: The highly reactive diazonium group then reacts with the adjacent amino group on the same aromatic ring, leading to the closure of the five-membered triazole ring and the formation of 6-methyl-1H-benzotriazole.
To obtain the desired 5-amino derivative, a subsequent nitration and reduction sequence is necessary.
Regioselective Functionalization Approaches: Methylation and Amination Steps
The precise placement of the methyl and amino groups on the benzotriazole core is crucial and is often dictated by the substitution pattern of the starting materials.
Methylation: The position of the methyl group is typically established by starting with a toluene-derived precursor, such as 4-methylaniline (p-toluidine). mdpi.com Synthetic strategies often involve the protection of the amino group, followed by ortho-nitration, deprotection, and subsequent reduction of the nitro group to an amine, yielding 4-methylbenzene-1,2-diamine. mdpi.com More advanced enzymatic methods are also being explored for the regioselective N-methylation of benzotriazoles, offering high levels of control that are difficult to achieve with traditional chemical methods. nih.gov These biocatalytic approaches can discriminate between the different nitrogen atoms in the triazole ring, leading to specific isomers. nih.gov
Amination: The introduction of the amino group at the 5-position of the 6-methylbenzotriazole core is a key challenge. A common strategy involves the nitration of 6-methylbenzotriazole, followed by the reduction of the resulting nitro-derivative. The nitration of the benzotriazole ring system must be carefully controlled to achieve the desired regioselectivity. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
An alternative approach involves starting with a precursor that already contains the required substitution pattern, such as 4-methyl-2,6-dinitroaniline. A sequence of selective reductions and diazotization/cyclization steps can then be employed to construct the final molecule.
Derivatization Chemistry and Advanced Synthetic Transformations
The presence of the amino group and the reactive nitrogen atoms in the triazole ring of 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine provides fertile ground for a wide range of derivatization reactions, enabling the synthesis of complex molecular architectures.
Coupling Reactions for Annelated Heterocyclic Systems (e.g., Quinoline (B57606) Hybrid Formation)
The amino group of 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine serves as a versatile handle for constructing larger, annelated heterocyclic systems through various coupling reactions. A notable application is the synthesis of quinoline-benzotriazole hybrids, which are of interest in medicinal chemistry.
These hybrid molecules can be synthesized by coupling the aminobenzotriazole derivative with a suitable quinoline precursor. For instance, a nucleophilic aromatic substitution reaction between 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine and a halo-substituted quinoline can lead to the formation of a direct C-N bond between the two heterocyclic systems. The development of such hybrid molecules is driven by the aim to combine the pharmacological properties of both quinoline and benzotriazole scaffolds. wikipedia.orgbibliotekanauki.pl The synthesis of quinoline-benzimidazole hybrids linked via a 1,2,3-triazole has been reported, showcasing the utility of click chemistry in creating complex heterocyclic structures. nih.govbeilstein-journals.org A similar strategy could be envisioned for linking 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine to a quinoline moiety.
Table 1: Examples of Coupling Reactions for Heterocyclic Hybrid Synthesis
| Reactant A | Reactant B | Coupling Type | Resulting Hybrid Scaffold |
|---|---|---|---|
| Aminobenzotriazole Derivative | Halo-substituted Quinoline | Nucleophilic Aromatic Substitution | Quinoline-Benzotriazole Hybrid |
| Azide-functionalized Benzotriazole | Alkyne-functionalized Quinoline | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Quinoline-Triazole-Benzotriazole Hybrid |
Multicomponent Reactions Involving the Triazole Amine
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials. The amino group of 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine makes it a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions.
Ugi Reaction: In a Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov By employing 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine as the amine component, a diverse library of peptidomimetic structures bearing the benzotriazole moiety can be generated. The Ugi reaction is known for its high atom economy and the ability to generate molecular diversity from readily available starting materials. bibliotekanauki.plwikipedia.org
Passerini Reaction: The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org While the primary amino group of the target compound is not a direct participant in the classical Passerini reaction, modifications of the reaction or the substrate could potentially allow for its incorporation into the final product scaffold.
Table 2: Overview of Potential Multicomponent Reactions
| Reaction Name | Components | Product Type | Potential Role of 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine |
|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine Component |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Potential for incorporation through modified substrates |
Substitution Reactions and Functional Group Interconversions
The amino group of 6-Methyl-2H-benzo[d] nih.govwikipedia.orgwikipedia.orgtriazol-5-amine is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups.
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule and for introducing further points of diversification. The acetylation of aminotriazoles has been shown to be influenced by other substituents on the triazole ring. beilstein-journals.org
N-Alkylation: The nitrogen atoms of the triazole ring can be alkylated, although this can often lead to a mixture of N1 and N2 isomers. organic-chemistry.org Regioselective N-alkylation can be challenging but has been achieved using specific catalysts or enzymatic methods. nih.gov The amino group itself can also undergo N-alkylation under appropriate conditions.
Sandmeyer Reaction: A powerful transformation for aromatic amines is the Sandmeyer reaction, which involves the conversion of the amino group into a diazonium salt, followed by its displacement with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.comnih.gov This allows for the introduction of halogens (Cl, Br, I), cyano groups, hydroxyl groups, and other functionalities in place of the original amino group. masterorganicchemistry.comnih.gov This reaction provides a versatile route to a wide range of 5-substituted-6-methylbenzotriazole derivatives that would be difficult to access through other means.
Table 3: Common Functional Group Interconversions
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acylation | Acyl chloride, Anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Sandmeyer Reaction (Halogenation) | NaNO₂, HCl; CuX (X = Cl, Br, I) | Halogen |
| Sandmeyer Reaction (Cyanation) | NaNO₂, HCl; CuCN | Nitrile |
Sustainable Synthetic Approaches for Benzotriazole Amine Derivatives
In line with the growing emphasis on green chemistry, several sustainable methods for the synthesis of benzotriazole derivatives have been developed. These approaches aim to reduce reaction times, minimize waste, and utilize more environmentally benign reagents and conditions.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.govrsc.org This technique has been successfully applied to the synthesis of various benzotriazole derivatives. researchgate.net For instance, the synthesis of 5-substituted benzotriazole amides has been achieved with higher yields and shorter reaction times under microwave irradiation compared to conventional reflux conditions. researchgate.net While a specific application to 6-Methyl-2H-benzo[d] wikipedia.orgpharmacyinfoline.comresearchgate.nettriazol-5-amine is not extensively documented, the principles are transferable. The rapid and efficient heating provided by microwaves can accelerate the diazotization and cyclization steps, which are crucial for the formation of the benzotriazole core. nih.govrsc.org
Solvent-Free N-Alkylation:
The N-alkylation of benzotriazoles is a common post-cyclization functionalization. Traditional methods often employ volatile organic solvents. A greener alternative involves performing the N-alkylation under solvent-free conditions. researchgate.net For example, the use of a basic ionic liquid like [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) as a catalyst under solvent-free conditions has been shown to be an efficient and convenient procedure for the N-alkylation of benzotriazole with alkyl halides. researchgate.net This method offers the advantages of high yields, easy recovery of the catalyst, and the elimination of hazardous solvents.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Amides researchgate.net
| Product | Conventional Method Yield (%) | Microwave Method Yield (%) | Reaction Time (Conventional) | Reaction Time (Microwave) |
|---|---|---|---|---|
| 4a (R=2-methylaniline) | 72 | 83 | Reflux | 180 W |
| 4b (R=n-butylamine) | 65 | 85 | Reflux | 180 W |
| 4c (R=benzylamine) | 70 | 93 | Reflux | 180 W |
Elucidation of Reaction Mechanisms in Benzotriazole Amine Synthesis
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and developing novel methodologies. This section delves into the mechanistic pathways for the formation of the triazole ring and subsequent functionalization of benzotriazole amines.
The most common method for the synthesis of the benzotriazole ring involves the diazotization of an ortho-phenylenediamine derivative followed by intramolecular cyclization. pharmacyinfoline.comslideshare.net
Diazotization and Cyclization:
The synthesis of benzotriazoles from o-phenylenediamines is initiated by the diazotization of one of the amino groups. pharmacyinfoline.com This is typically achieved by treating the diamine with a source of nitrous acid, such as sodium nitrite in the presence of an acid like acetic acid or hydrochloric acid. pharmacyinfoline.comslideshare.net The resulting diazonium salt is a key intermediate. pharmacyinfoline.com
The mechanism proceeds as follows:
Formation of Nitrous Acid: In an acidic medium, sodium nitrite generates nitrous acid (HNO₂).
Formation of the Diazonium Ion: The nitrous acid reacts with one of the amino groups of the o-phenylenediamine to form a diazonium ion.
Intramolecular Cyclization: The diazonium group then undergoes an intramolecular electrophilic attack on the adjacent free amino group. This cyclization step is facilitated by the stability of the resulting fused ring system.
Proton Transfer and Aromatization: Subsequent proton transfers lead to the formation of the stable, aromatic benzotriazole ring.
To mitigate the potential hazards associated with diazonium intermediates, milder and more controlled methods have been developed. One such approach involves the use of a polymer-supported nitrite reagent, which allows for the diazotization and cyclization to be performed under mild conditions. researchgate.net
Once the benzotriazole core is formed, it can be further modified to introduce various functional groups. The mechanisms of these post-cyclization reactions are crucial for controlling the regioselectivity and yield of the desired products.
N-Alkylation:
The N-alkylation of benzotriazoles can lead to a mixture of N1 and N2-alkylated products. wikipedia.org The reaction typically proceeds via an Sₙ2 mechanism, where the benzotriazole anion acts as a nucleophile and attacks an alkyl halide. The regioselectivity of the alkylation can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base. tsijournals.com In some cases, specific reaction conditions can be employed to favor the formation of the N1-alkylated isomer. tsijournals.com
Palladium-Catalyzed C-H Activation:
A more advanced method for the functionalization of benzotriazoles involves palladium-catalyzed C-H activation. organic-chemistry.orgresearchgate.net This strategy allows for the direct formation of C-C or C-N bonds at specific positions on the benzotriazole ring, offering a highly efficient and atom-economical approach to novel derivatives. The mechanism of these reactions often involves a sequence of steps including: organic-chemistry.org
C-H Activation: The palladium catalyst initially coordinates to the benzotriazole and activates a C-H bond, typically at a position directed by a functional group on the substrate.
Migration/Insertion: This can be followed by a palladium migration step or insertion of another reactant.
Reductive Elimination: The final step is a reductive elimination that forms the new bond and regenerates the active palladium catalyst.
Mechanistic studies, including the identification of key intermediates, have been crucial in understanding and optimizing these complex catalytic cycles. organic-chemistry.org
Spectroscopic and Crystallographic Data for 6-Methyl-2H-benzo[d] moldb.comrsc.orgchemicalbook.comtriazol-5-amine Remains Elusive in Publicly Available Literature
The request specified a comprehensive analysis structured around the following points:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and two-dimensional techniques (COSY, HSQC, DEPT).
High-Resolution Mass Spectrometry (HRMS): For molecular formula confirmation.
Infrared (IR) Spectroscopy: For the identification of functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: For analyzing electronic transitions.
While extensive literature exists for related benzotriazole derivatives and other heterocyclic systems, the specific substitution pattern of a methyl group at the 6-position and an amine group at the 5-position of the benzotriazole core does not appear in publicly accessible research articles detailing its spectroscopic characterization.
For instance, studies on compounds such as 6-Bromo-N-(2-methyl-2H-benzo[d] moldb.comrsc.orgchemicalbook.comtriazol-5-yl)quinolin-4-amine provide detailed spectroscopic data, but for a significantly different molecular structure. Similarly, data is available for various other substituted benzotriazoles, benzimidazoles, and benzothiazoles, none of which can be accurately extrapolated to the specific compound .
The creation of a scientifically accurate and informative article as per the user's detailed instructions is contingent on the availability of these specific experimental results. Without access to primary research data detailing the synthesis and characterization of 6-Methyl-2H-benzo[d] moldb.comrsc.orgchemicalbook.comtriazol-5-amine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of the article focusing solely on the advanced spectroscopic and crystallographic characterization of 6-Methyl-2H-benzo[d] moldb.comrsc.orgchemicalbook.comtriazol-5-amine cannot be completed at this time due to the absence of the necessary foundational data in the searched scientific literature.
Advanced Spectroscopic and Crystallographic Characterization of 6 Methyl 2h Benzo D 1 2 3 Triazol 5 Amine Systems
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation Analysis
A comprehensive search of publicly available crystallographic databases and scientific literature has revealed that single-crystal X-ray diffraction data for 6-Methyl-2H-benzo[d] wikipedia.orgnih.govnist.govtriazol-5-amine is not currently available. The determination of the precise solid-state structure, molecular conformation, and intermolecular interactions of a compound is fundamentally reliant on the successful growth of single crystals of sufficient quality for X-ray diffraction analysis.
Without this experimental data, a detailed and accurate description of the crystallographic parameters and molecular arrangement in the solid state for this specific compound cannot be provided. The subsequent subsections, which are intended to detail the crystallographic analysis of the benzotriazole (B28993) amine motif and the intermolecular packing arrangements, are therefore contingent upon the future successful crystallographic characterization of 6-Methyl-2H-benzo[d] wikipedia.orgnih.govnist.govtriazol-5-amine.
Intermolecular Interactions and Packing Arrangements in Crystalline Forms
The nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, dictates the three-dimensional packing of molecules in the crystal lattice. A thorough description of these interactions and the resulting packing arrangement for 6-Methyl-2H-benzo[d] wikipedia.orgnih.govnist.govtriazol-5-amine cannot be constructed in the absence of single-crystal X-ray diffraction data.
Computational Chemistry and Theoretical Modeling of 6 Methyl 2h Benzo D 1 2 3 Triazol 5 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of benzotriazole (B28993) systems. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-31+G(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jocpr.com For instance, in a study of 1H-benzotriazole aceto-hydrazide, the HOMO was found to be concentrated on the amide group, while the LUMO was located on the 1H-Benzotriazole ring, with calculated energies of -0.179748 eV and -0.098578 eV, respectively. jocpr.com Similar calculations on benzothiazole-based 1,2,3-triazoles have been used to determine properties like chemical potential, hardness, and the global electrophilicity index, which help in categorizing molecules as strong, mild, or weak electrophiles. nih.gov
These electronic parameters are fundamental in predicting how 6-Methyl-2H-benzo[d] researchgate.netnih.govcurrentopinion.betriazol-5-amine might interact with other molecules, guiding the synthesis of new derivatives with desired chemical properties.
Table 1: Illustrative Electronic Properties Calculated for Benzotriazole Derivatives
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.179748 jocpr.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.098578 jocpr.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.08117 |
| Global Electrophilicity Index (ω) | Measures the propensity to accept electrons | > 1.5 (Strong Electrophile) nih.gov |
Note: The values presented are based on related benzotriazole structures and serve as an illustrative example of the data generated through quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. pnrjournal.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. currentopinion.benih.gov For derivatives of 6-Methyl-2H-benzo[d] researchgate.netnih.govcurrentopinion.betriazol-5-amine, docking studies can identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
In studies involving novel 1,2,3-triazole-based benzothiazole (B30560) derivatives, molecular docking has been employed to evaluate their potential as anti-inflammatory, antifungal, and anti-tuberculosis agents by targeting enzymes like COX-2, CYP51, and ENR. nih.govnih.gov The results are typically reported as binding energies (in kcal/mol), where a lower value indicates a more favorable interaction. For example, docking studies of benzimidazole (B57391) derivatives bearing a 1,2,3-triazole moiety against various bacterial enzymes have been performed to assess their binding affinity and potential as antibacterial agents. pnrjournal.com
Table 2: Example of Molecular Docking Results for Triazole Derivatives Against Biological Targets
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |
| Benzothiazole-Triazole Derivative | COX-2 | -9.7 | Hydrogen bonding, hydrophobic interactions nih.gov |
| Benzimidazole-Triazole Derivative | Bacillus subtilis enzyme | Favorable | Comparison with reference drug Trimethoprim pnrjournal.com |
| Benzothiazole Derivative | HER Enzyme | -10.4 | Hydrogen bonding, hydrophobic interactions nih.gov |
Note: This table illustrates the type of data obtained from molecular docking studies on related heterocyclic compounds.
Prediction of Pharmacokinetic Parameters and Drug-Likeness
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. currentopinion.be These predictions are vital for assessing a compound's drug-likeness and pharmacokinetic profile early in the drug discovery process, helping to reduce attrition rates. garethconduit.orgoptibrium.com For compounds like 6-Methyl-2H-benzo[d] researchgate.netnih.govcurrentopinion.betriazol-5-amine, various molecular descriptors can be calculated to evaluate compliance with established guidelines such as Lipinski's Rule of Five. mdpi.com
Software tools like SwissADME and PreADMET are commonly used to calculate parameters such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). currentopinion.bepnrjournal.com Studies on 1,2,3-triazole derivatives have shown that these compounds often exhibit good predicted oral bioavailability and adhere to Lipinski's rules. pnrjournal.commdpi.com For instance, ADMET analysis of novel benzothiazole-based 1,2,3-triazoles identified promising drug-like molecules within the synthesized series. nih.govnih.gov
Table 3: Commonly Predicted Pharmacokinetic and Drug-Likeness Parameters
| Parameter | Guideline/Significance | Typical Predicted Range for Triazole Derivatives |
| Molecular Weight (MW) | Lipinski's Rule: < 500 | Compliant researchgate.net |
| LogP (Lipophilicity) | Lipinski's Rule: ≤ 5 | 2.1 - 3.0 mdpi.com |
| Hydrogen Bond Donors | Lipinski's Rule: ≤ 5 | Compliant currentopinion.be |
| Hydrogen Bond Acceptors | Lipinski's Rule: ≤ 10 | Compliant currentopinion.be |
| Human Intestinal Absorption (HIA) | Bioavailability | High (e.g., 97-99%) mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | CNS effects/toxicity | Variable; often predicted to be low mdpi.com |
Note: This table provides a general overview of ADMET parameters and typical findings for related triazole compounds.
Theoretical NMR Calculations for Isomer Differentiation and Tautomerism
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a powerful tool for structural elucidation, especially for differentiating between isomers and tautomers, which is a common feature in benzotriazole chemistry. researchgate.net The benzotriazole ring system can exist in 1H- and 2H-tautomeric forms, and their relative stability can be influenced by substitution, solvent, and physical state. electronicsandbooks.com
The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., GIAO-B3LYP/6-311++G**), is widely used to calculate 1H, 13C, and 15N NMR chemical shifts. researchgate.netrsc.org By comparing the calculated chemical shifts for different possible isomers and tautomers with experimental data, an unambiguous structural assignment can be made. rsc.orgufv.br For benzotriazole itself, studies have shown that the 1H-tautomer is generally more stable in solution and the solid state. researchgate.net Theoretical calculations can also predict the energy barriers for the interconversion between tautomers. researchgate.net For substituted benzotriazoles, the presence of different functional groups can shift this equilibrium, making theoretical predictions particularly valuable. electronicsandbooks.com
Table 4: Application of Theoretical NMR in Benzotriazole Systems
| Application | Computational Method | Finding/Observation |
| Tautomerism Study | GIAO-DFT | Provides a basis for assigning NMR signals to specific tautomers (1H vs. 2H). researchgate.net |
| Isomer Differentiation | GIAO-DFT | Calculated 15N chemical shifts show good agreement with experimental values, allowing for unambiguous characterization of 1,4-, 1,5-, and 2,4-disubstituted triazoles. rsc.org |
| Structural Confirmation | B3LYP/6-31+G(d,p) | Excellent correlation (R² > 0.99) between calculated and experimental 1H and 13C chemical shifts confirms the synthesized structure. nih.gov |
| Prototropy Barrier | Dynamic NMR & Calculations | The energy barrier for proton transfer between nitrogen atoms in the triazole ring can be determined. researchgate.net |
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and map the potential energy surface (PES) associated with its flexibility. nih.gov For a molecule like 6-Methyl-2H-benzo[d] researchgate.netnih.govcurrentopinion.betriazol-5-amine, which has rotatable bonds (e.g., the amino group), understanding its conformational preferences is important.
Quantum chemical methods are used to perform systematic scans of the PES by rotating specific dihedral angles and calculating the energy of each resulting geometry. nih.goviucr.org This process identifies potential energy minima, which correspond to stable conformers. Subsequent geometry optimization and frequency calculations confirm these conformers as true minima on the energy landscape. academie-sciences.fr For example, a conformational analysis of substituted 1,2,3-triazole amino acids using methods like B3LYP and MP2 identified several stable conformers, revealing that their conformational properties could be quite diverse depending on the substitution pattern. nih.gov Such analyses provide insights into the molecule's flexibility and the shapes it is likely to adopt, which is critical information for understanding its interaction with biological targets. iucr.orgnih.gov
Table 5: Key Aspects of Conformational Analysis
| Aspect | Description | Methodology |
| Potential Energy Surface (PES) Scan | Systematically explores different conformations by varying key dihedral angles to map the energy landscape. | Relaxed scans at a suitable level of theory (e.g., RHF/3-21G). nih.gov |
| Identification of Minima | Locates the lowest energy (most stable) conformations of the molecule. | Geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(2d,2p)). nih.gov |
| Relative Energies | Calculates the energy difference between various stable conformers. | Single-point energy calculations. |
| Structural Properties | Characterizes the geometry of each conformer, including key bond lengths, bond angles, and dihedral angles. | Analysis of optimized structures. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 6 Methyl 2h Benzo D 1 2 3 Triazol 5 Amine Derivatives
Exploration of Substituent Effects on Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of 6-Methyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine, this would involve synthesizing a series of analogs where different substituents are systematically introduced at various positions on the benzotriazole (B28993) core and the exocyclic amine.
The primary goal would be to identify which modifications enhance or diminish a specific biological effect, such as enzyme inhibition or receptor binding. Key positions for modification would include the methyl group at position 6, the amine at position 5, and the nitrogen atoms of the triazole ring.
For instance, research on the related compound, 1-aminobenzotriazole (B112013) (ABT), has shown that N-aralkylation (introducing benzyl or similar groups on the exocyclic amine) can significantly alter its potency and selectivity as a cytochrome P450 (P450) enzyme inhibitor. N-aralkylated derivatives like N-benzyl-1-aminobenzotriazole (BBT) and N-alpha-methylbenzyl-1-aminobenzotriazole (α-MB) have demonstrated increased potency and isozyme-selectivity compared to the parent compound, ABT nih.govnih.gov. These derivatives were found to be particularly effective, lung-selective inhibitors of specific P450 isozymes in vivo nih.gov.
A hypothetical SAR study on 6-Methyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine derivatives might explore the effects of:
Alkyl chain length and branching: Replacing the methyl group at C6 with ethyl, propyl, or isopropyl groups to probe the size limitations of the corresponding binding pocket.
Aromatic substitutions: Introducing various substituents (e.g., halogens, methoxy, nitro groups) onto a phenyl ring attached to the 5-amino group to evaluate electronic and steric effects.
Modifications of the 5-amino group: Conversion to amides, sulfonamides, or secondary/tertiary amines to alter hydrogen bonding capacity and lipophilicity.
The findings from such a study would typically be presented in a data table, correlating the structural modifications with measured biological activity (e.g., IC₅₀ or Kᵢ values).
Table 1: Hypothetical SAR Data for 6-Methyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine Derivatives
| Compound ID | R1 (at C6) | R2 (at 5-amino) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Parent | -CH₃ | -NH₂ | Reference Value |
| 1a | -CH₂CH₃ | -NH₂ | Value |
| 1b | -CH₃ | -NH-benzyl | Value |
| 1c | -CH₃ | -NH-C(O)CH₃ | Value |
Spatial and Electronic Requirements for Receptor Binding
Understanding the spatial and electronic requirements for how a ligand binds to its biological target is crucial for rational drug design. For 6-Methyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine derivatives, this involves elucidating the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the ligand-receptor complex.
While specific receptor binding data for this compound's derivatives is unavailable, studies on other triazole-containing molecules provide insights. For example, research on benzothiazole-1,2,3-triazole hybrids has utilized molecular docking to predict binding modes with specific enzymes like the Epidermal Growth Factor Receptor (EGFR) rsc.org. Such studies often reveal that the nitrogen atoms of the triazole ring can act as crucial hydrogen bond acceptors, while the fused benzene (B151609) ring participates in hydrophobic or π-π stacking interactions within the receptor's active site researchgate.net.
For derivatives of 6-Methyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine, key structural features for receptor binding would likely include:
The Benzotriazole Core: Acting as a scaffold that correctly orients the functional groups for optimal interaction. Its aromatic nature would be important for hydrophobic and stacking interactions.
The 5-Amino Group: This group can serve as a critical hydrogen bond donor. Its position and the ability to be substituted allow for fine-tuning of binding affinity and selectivity.
The 6-Methyl Group: This group may fit into a specific hydrophobic pocket on the receptor surface, contributing to binding affinity. Altering its size could probe the dimensions of this pocket.
Triazole Nitrogens: These atoms are potential hydrogen bond acceptors, which can be a key anchoring point for the ligand within the binding site.
Computational methods like molecular docking and pharmacophore modeling would be employed to visualize and analyze these interactions, guiding the design of more potent and selective analogs.
Development of Predictive Models for Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. The goal is to develop predictive models that can estimate the potency of novel, unsynthesized molecules.
To build a QSAR model for 6-Methyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-5-amine derivatives, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as:
Electronic Properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Properties: Molecular volume, surface area, specific shape indices.
Hydrophobicity: LogP (partition coefficient).
Topological Indices: Descriptors that describe molecular branching and connectivity.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity researchgate.net.
A typical linear QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Weight)
The statistical quality and predictive power of the resulting model are assessed using various metrics, such as the correlation coefficient (R²), the cross-validation coefficient (Q²), and the root mean square error (RMSE) researchgate.net. A robust and validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest potency. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for benzothiadiazinone-triazole derivatives, providing insights into the 3D steric and electrostatic fields that influence activity researchgate.net.
Applications in Medicinal Chemistry and Drug Discovery Platforms
Strategic Utilization as a Privileged Scaffold for Novel Molecule Synthesis
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. The benzotriazole (B28993) nucleus is considered one such scaffold. The strategic use of 6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine and its close analogs, such as 2-methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine, leverages this characteristic. Chemists utilize these compounds as starting materials to construct more complex molecules with potential therapeutic activities.
A key feature of this scaffold is the presence of an amine group, which serves as a versatile chemical handle for introducing a wide range of substituents and for building larger molecular architectures. This facilitates the exploration of chemical space around the core structure to identify compounds with desired biological profiles.
One specific example is the synthesis of 4-anilinoquinoline derivatives, which are known to be multi-targeted tyrosine kinase inhibitors used in cancer treatment. mdpi.com In a documented synthesis, the closely related compound 2-methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine was used as a key building block to create a novel potential kinase inhibitor. mdpi.com The reaction involved coupling the benzotriazole amine with a substituted quinoline (B57606), demonstrating the utility of the scaffold in generating biologically relevant molecules. mdpi.com
Table 1: Synthesis of a Novel 4-Anilinoquinoline Derivative
| Reactant 1 | Reactant 2 | Product | Application of Product |
|---|---|---|---|
| 2-methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine | 6-bromo-4-chloroquinoline | 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-yl)quinolin-4-amine | Potential Kinase Inhibitor Motif mdpi.com |
This strategic use of the benzotriazole amine scaffold allows for the systematic development of new compounds where the benzotriazole moiety can be crucial for establishing key interactions with a biological target.
Role in Pharmacophore Elucidation and Lead Compound Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structural characteristics of the 6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine scaffold make it a useful component in pharmacophore modeling and lead optimization.
The benzotriazole system possesses several key features that contribute to its role in pharmacophore elucidation:
Aromatic Rings: The fused ring system provides a rigid hydrophobic surface capable of participating in π-π stacking interactions with aromatic amino acid residues in a protein's binding site.
Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
Hydrogen Bond Donor: The amine group (-NH2) at the 5-position serves as a hydrogen bond donor.
Defined Geometry: The planar and rigid nature of the scaffold helps to precisely position these interaction points in three-dimensional space.
In lead optimization, derivatives of 6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine can be synthesized to fine-tune the pharmacodynamic and pharmacokinetic properties of a lead compound. By systematically modifying the scaffold, for instance, by alkylating the amine or adding substituents to the methyl group or aromatic ring, researchers can improve potency, selectivity, and metabolic stability. For example, studies on other triazole-containing compounds have successfully used pharmacophore models to identify key features for potent and selective inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov The benzotriazole core can be incorporated into such models to explore and refine interactions with a target.
Integration in Molecular Hybridization and Bioisosteric Replacement Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This can lead to hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The 6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine scaffold is an excellent candidate for integration into such hybrid structures. nih.gov For example, it can be linked to another known pharmacophore to create a novel chemical entity.
Bioisosteric replacement is another key strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of improving the compound's biological properties. The 1,2,3-triazole ring, a core component of the subject compound, is a well-established bioisostere. researchgate.net
Table 2: The 1,2,3-Triazole Ring as a Bioisostere
| Functional Group | 1,2,3-Triazole as Bioisostere | Potential Advantages |
|---|---|---|
| Amide bond | The triazole ring can mimic the geometry and hydrogen bonding capacity of an amide. | Increased metabolic stability (resistance to hydrolysis), potential for improved binding interactions. researchgate.netnih.gov |
| Ester group | Can replace the ester linkage. | Enhanced chemical stability. researchgate.net |
| Carboxylic acid | Can act as a mimic for this acidic group. | Modulates acidity and pharmacokinetic profile. researchgate.net |
| Other heterocycles | Can replace other 5- or 6-membered heterocyclic rings. | Alters electronic properties and interaction profile. |
The benzotriazole moiety itself can be used to replace other bicyclic systems in a lead compound to modulate its properties. The integration of the 6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine core into molecules via these strategies allows for the creation of novel compounds with potentially superior therapeutic profiles. The synthesis of benzimidazole-1,2,3-triazole hybrids, for instance, has been explored as a method to develop new anticancer agents that interact with G-quadruplex DNA. nih.gov
Contribution to Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. These collections of compounds, known as chemical libraries, are then screened for biological activity. The suitability of a compound as a building block for combinatorial libraries depends on its structural features and the presence of reactive functional groups.
6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine is a valuable scaffold for combinatorial library synthesis due to:
A Reactive Handle: The primary amine group at the 5-position is a key point for derivatization, allowing for the attachment of a wide variety of building blocks through reactions like acylation, alkylation, or reductive amination.
A Rigid Core: The rigid benzotriazole scaffold ensures that the appended substituents are held in well-defined spatial orientations, which is beneficial for structure-activity relationship (SAR) studies.
Chemical Stability: The benzotriazole ring is generally stable to a wide range of reaction conditions used in library synthesis.
By reacting 6-Methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine with a diverse set of reagents (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large library of derivatives can be rapidly generated. This library can then be screened against various biological targets to identify new hit compounds. The concept of using privileged scaffolds like benzimidazole (B57391) to generate such libraries for developing novel bioactive compounds is a well-established approach in medicinal chemistry. nih.gov
Future Research Directions and Emerging Paradigms for 6 Methyl 2h Benzo D 1 2 3 Triazol 5 Amine
Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity
The biological activity of benzotriazole (B28993) derivatives is intrinsically linked to the substituents on the bicyclic core. nih.govhilarispublisher.com Consequently, a primary focus of future research is the development of more efficient and versatile synthetic methods to generate extensive libraries of novel analogues.
Modern synthetic chemistry offers several advanced methodologies applicable to the benzotriazole scaffold. Techniques such as C-H activation, palladium-catalyzed cross-coupling reactions, and multi-component reactions are being explored to create derivatives that are not easily accessible through traditional methods like the cyclocondensation of o-phenylenediamines. ijariie.comorganic-chemistry.orggsconlinepress.com For instance, a palladium-catalyzed C-H activation followed by intramolecular amination allows for the synthesis of 1-aryl-1H-benzotriazoles under moderate conditions. organic-chemistry.org Another approach involves a [3 + 2] cycloaddition of azides to benzynes, providing a rapid route to various substituted benzotriazoles. organic-chemistry.org
These advanced methods enable the precise introduction of diverse functional groups at various positions on the benzotriazole ring system. This chemical diversity is crucial for systematically exploring the structure-activity relationship (SAR), which defines how molecular structure relates to biological activity. gsconlinepress.com By creating a wide range of derivatives with varied electronic and steric properties, researchers can fine-tune compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles. pharmafeatures.com
| Synthetic Methodology | Description | Potential Advantage for Benzotriazole Synthesis | Reference |
|---|---|---|---|
| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds, avoiding pre-functionalized starting materials. | Allows for late-stage modification of the benzotriazole core, increasing synthetic efficiency. | organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a palladium catalyst. | Enables the attachment of a wide variety of aryl, alkyl, and other functional groups to the scaffold. | organic-chemistry.org |
| [3 + 2] Cycloaddition | A reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne or benzyne) to form a five-membered ring. | Provides a direct and often regioselective route to the core triazole ring structure. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and improved yields. | Accelerates the synthesis of benzothiazole (B30560) and related heterocyclic derivatives, enabling rapid library generation. | acs.orgugm.ac.id |
Target Identification and Validation in Complex Biological Systems
While benzotriazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects, the precise molecular targets for many analogues, including 6-Methyl-2H-benzo[d] nih.govijariie.comacs.orgtriazol-5-amine, are often not fully elucidated. gsconlinepress.comresearchgate.net Future research will heavily rely on advanced chemical biology and proteomic approaches to identify and validate the specific proteins, enzymes, or nucleic acids with which these compounds interact.
A key area of investigation is the role of benzotriazoles as kinase inhibitors. gsconlinepress.com Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. gsconlinepress.com For example, the derivative 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) is a known selective inhibitor of protein kinase CK2. hilarispublisher.com Identifying the specific kinases inhibited by derivatives of 6-Methyl-2H-benzo[d] nih.govijariie.comacs.orgtriazol-5-amine could provide a clear mechanism for their observed anticancer or anti-inflammatory effects. jazindia.com
Furthermore, techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) are powerful tools for unbiased target identification. Validating these identified targets is the next critical step, often involving genetic techniques like CRISPR/Cas9 or RNA interference (RNAi) to confirm that the compound's biological effect is directly mediated through the proposed target.
Exploration of Novel Therapeutic Modalities and Disease Areas
The versatile nature of the benzotriazole scaffold opens up possibilities for its application in a wide range of diseases beyond its traditionally recognized antimicrobial and anticancer activities. gsconlinepress.comresearchgate.net
Antiviral Applications: The structural features of benzotriazoles make them suitable for targeting viral enzymes. pharmafeatures.com Research has shown that some derivatives can act as non-nucleoside inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses. pharmafeatures.com Other derivatives have shown promise as inhibitors of the human respiratory syncytial virus (RSV) by targeting the viral fusion process. nih.gov This suggests a potential role for compounds like 6-Methyl-2H-benzo[d] nih.govijariie.comacs.orgtriazol-5-amine in developing new treatments for viral infections.
Neurodegenerative Diseases: There is emerging interest in the application of benzotriazole derivatives for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net Some compounds have been found to modulate neuroinflammatory pathways and protect neurons from oxidative stress, which are key pathological features of these diseases. researchgate.net
Antifungal and Antibacterial Agents: With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Benzotriazole derivatives have consistently demonstrated potent antifungal activity against pathogens like Candida albicans and Aspergillus niger. nih.govgsconlinepress.com They have also shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains. gsconlinepress.comresearchgate.net The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. gsconlinepress.comnih.gov
| Potential Therapeutic Area | Mechanism of Action/Target | Supporting Findings | Reference |
|---|---|---|---|
| Antiviral | Inhibition of viral enzymes (e.g., RNA-dependent RNA polymerase) or viral entry/fusion. | Derivatives show activity against RSV and potential for broad-spectrum action against RNA viruses. | pharmafeatures.comnih.gov |
| Anticancer | Inhibition of protein kinases (e.g., CK2), disruption of cell cycle regulation. | Benzotriazole-based kinase inhibitors show selective toxicity towards cancer cells. | hilarispublisher.comgsconlinepress.com |
| Antifungal | Disruption of fungal cell membranes, inhibition of essential fungal enzymes. | Potent activity against Candida albicans and Aspergillus niger has been reported. | nih.govgsconlinepress.com |
| Neurodegenerative Disease | Modulation of neuroinflammatory pathways, protection against oxidative stress. | An exciting research direction for conditions like Alzheimer's and Parkinson's. | researchgate.net |
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are poised to significantly accelerate the development of benzotriazole-based therapeutics. bohrium.comnih.govpremierscience.com
AI/ML algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models can then be used for:
High-Throughput Virtual Screening: AI can rapidly screen virtual libraries containing millions of hypothetical benzotriazole derivatives to identify those with the highest probability of being active against a specific biological target. bohrium.comnih.gov This dramatically reduces the time and cost associated with initial hit identification.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high binding affinity to a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govresearchgate.net
ADMET Prediction: Predicting the pharmacokinetic and toxicity properties of a compound early in the discovery process is crucial. ML models trained on existing ADMET data can provide reliable predictions for novel benzotriazole derivatives, helping to prioritize candidates with better drug-like properties and reducing late-stage failures. premierscience.commdpi.com
Q & A
Q. What are the established synthetic routes for 6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis from 4-nitrobenzene-1,2-diamine is a common approach for the parent compound 1H-benzo[d][1,2,3]triazol-5-amine . To introduce the methyl group at position 6, nitration or alkylation steps can be adapted. For example, alkylation with methyl iodide under basic conditions (e.g., NaH/DMF) may selectively functionalize the triazole ring. Optimization includes monitoring reaction progress via TLC and using reflux conditions (e.g., EtOH at 80°C for 6–10 hours) for cyclization . Retrosynthetic AI tools can predict feasible routes by analyzing substituent compatibility and reaction databases .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify N-H stretching (3100–3300 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) in KBr pellets .
- NMR : Use DMSO-d₆ for ¹H/¹³C NMR. Key signals include the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm, split due to triazole ring anisotropy) .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
Q. How can this compound serve as a building block in heterocyclic synthesis?
- Methodological Answer : The amine group at position 5 enables nucleophilic substitution or condensation reactions. For example, in three-component reactions with aldehydes and ketones, it forms fused heterocycles like triazolobenzonaphthyridines under catalyst-free, refluxing EtOH conditions . The methyl group enhances steric control, directing regioselectivity in cycloadditions .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELXL?
- Methodological Answer : SHELXL refines structures using high-resolution X-ray data. Key steps include:
- Parameterization : Assign anisotropic displacement parameters to non-H atoms.
- Hydrogen Handling : Place H atoms geometrically (riding model) or via difference Fourier maps.
- Validation : Use CHECKCIF to resolve ADPs and R-factor discrepancies . For twinned crystals, employ the TWIN and BASF commands .
Q. What strategies resolve contradictions in biological activity data for triazole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to distinguish compound-specific effects from cytotoxicity .
- Target Profiling : Use kinase or receptor-binding assays to identify off-target interactions. For example, structural analogs of triazoles show activity against quinazoline-dependent enzymes .
- Data Normalization : Account for solvent effects (e.g., DMSO concentration) and batch variability in biological replicates .
Q. How can computational tools predict the reactivity of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (amine group) and electrophilic (triazole ring) sites for coordination .
- Mercury Software : Analyze packing patterns and void spaces in MOFs using the Materials Module. Compare with databases (e.g., Cambridge Structural Database) to predict ligand geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
